(5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione
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Overview
Description
(5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione typically involves the condensation of appropriate benzylidene and imidazolidine-2,4-dione derivatives under controlled conditions. Common reagents used in the synthesis include:
- Benzylidene derivatives
- Imidazolidine-2,4-dione derivatives
- Catalysts such as acids or bases
- Solvents like ethanol or methanol
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives such as:
- (5Z)-5-(5-chloro-2-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione
- (5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the 5-chloro-2-ethoxybenzylidene and 4-methylbenzyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H19ClN2O3 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
(5Z)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-26-18-9-8-16(21)10-15(18)11-17-19(24)23(20(25)22-17)12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,22,25)/b17-11- |
InChI Key |
NOXJNUOMTIDVEI-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C |
Origin of Product |
United States |
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